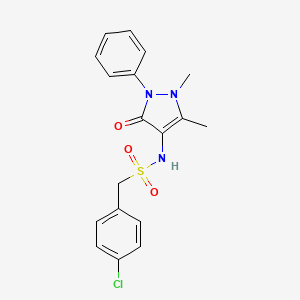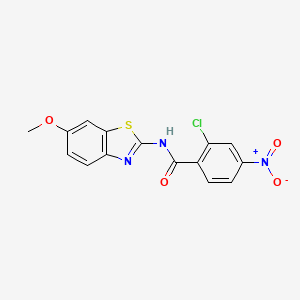![molecular formula C24H22N6O B11112377 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11112377.png)
N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often utilized in medicinal chemistry and material science due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects may involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 4-(Dimethylamino)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]aceto hydrazide
Uniqueness
N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide stands out due to its triazole ring, which imparts unique stability and reactivity. This makes it particularly valuable in medicinal chemistry and material science, where such properties are highly sought after.
Properties
Molecular Formula |
C24H22N6O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C24H22N6O/c1-29(2)20-15-13-18(14-16-20)17-25-27-24(31)22-26-23(19-9-5-3-6-10-19)30(28-22)21-11-7-4-8-12-21/h3-17H,1-2H3,(H,27,31)/b25-17+ |
InChI Key |
QWLLQJQNUUDXPY-KOEQRZSOSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11112323.png)


![ethyl 2-({[(5Z)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11112338.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-{1-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide](/img/structure/B11112341.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11112344.png)
![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11112348.png)
![Benzyl N-(2-{2-[(E)-1-(4-fluorophenyl)methylidene]hydrazino}-1-methyl-2-oxoethyl)carbamate](/img/structure/B11112349.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11112368.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11112371.png)

![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11112384.png)
![1-(4-Chlorophenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B11112386.png)
